Comprehensive Technical Guide on Oct-5-en-2-one: Structural Elucidation, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on Oct-5-en-2-one: Structural Elucidation, Synthesis, and Applications in Drug Development
Executive Summary
Oct-5-en-2-one is a highly versatile eight-carbon unsaturated ketone. Characterized by its dual functionality—an internal olefin and a methyl ketone—it serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of Oct-5-en-2-one, detailing its physicochemical profile, a field-proven synthetic methodology utilizing Weinreb amide coupling to prevent over-addition[2], and a self-validating analytical framework for structural confirmation.
Physicochemical Profiling & Structural Elucidation
Oct-5-en-2-one (C₈H₁₄O) consists of a linear aliphatic chain with a carbonyl group at the C2 position and a double bond at the C5 position. The presence of the internal alkene allows for both (E) and (Z) stereoisomers, which can be isolated depending on the stereochemistry of the starting materials[3].
To facilitate rapid reference and comparison, the quantitative physicochemical data of Oct-5-en-2-one is summarized below:
| Property | Value | Reference |
| IUPAC Name | (E)-oct-5-en-2-one / (Z)-oct-5-en-2-one | [3] |
| Molecular Formula | C₈H₁₄O | [3],[4] |
| Molecular Weight | 126.20 g/mol | [3],[4] |
| Exact Mass | 126.104465 Da | [3] |
| XLogP3 (Lipophilicity) | ~1.70 - 2.07 | [3],[5] |
| Boiling Point | ~174 °C (at 760 mmHg) | [6] |
| Density | ~0.84 g/cm³ | [5],[6] |
Strategic Synthesis: Causality & Protocol
Expertise & Experience: The Weinreb Amide Advantage
Synthesizing methyl ketones via the addition of a Grignard reagent to an acyl chloride is notoriously difficult to control. The highly reactive ketone product is usually more electrophilic than the starting acyl chloride, leading to a rapid second nucleophilic attack and the undesired formation of a tertiary alcohol[2],[7].
To engineer a highly selective and self-terminating reaction, we employ the Weinreb Ketone Synthesis [2]. By reacting the Grignard reagent (3-hexenylmagnesium chloride) with a Weinreb amide (N-methoxy-N-methylacetamide), the reaction forms a stable tetrahedral intermediate. The magnesium ion is strongly chelated by both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide[7],[8]. This chelation acts as a thermodynamic sink, completely halting the reaction and preventing over-addition. The desired ketone is only liberated upon the introduction of an acidic aqueous quench, which breaks the chelate and collapses the intermediate[2].
Step-by-Step Protocol: Synthesis of Oct-5-en-2-one
Step 1: Grignard Reagent Preparation
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Charge a flame-dried, argon-purged flask with magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a catalytic crystal of iodine to activate the magnesium surface.
-
Slowly add 1-chloro-3-hexene (1.0 equivalent) dropwise while maintaining the internal temperature between 0–5 °C.
-
Causality: Strict temperature control is vital to suppress Wurtz-type homocoupling of the alkyl halide[9].
-
-
Stir for 2 hours until the magnesium is consumed, yielding 3-hexenylmagnesium chloride.
Step 2: Weinreb Amide Coupling
-
In a separate flask, dissolve N-methoxy-N-methylacetamide (1.0 equivalent) in anhydrous THF and cool to 0 °C.
-
Transfer the Grignard reagent dropwise into the Weinreb amide solution.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
Step 3: Acidic Quench and Isolation
-
Cool the reaction mixture to 0 °C and slowly quench with 1M HCl.
-
Causality: The acid protonates the intermediate, forcing its collapse into Oct-5-en-2-one and releasing N,O-dimethylhydroxylamine as a water-soluble byproduct[2].
-
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Oct-5-en-2-one.
Analytical Self-Validation Framework
To ensure the trustworthiness of the synthesized protocol, the product must be subjected to a self-validating analytical framework.
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GC-MS (Gas Chromatography-Mass Spectrometry): The spectrum must display a distinct molecular ion peak at m/z 126 , confirming the C₈H₁₄O structure[3]. A diagnostic base peak at m/z 43 (corresponding to the acetyl cation, [CH₃CO]⁺) provides absolute confirmation of the methyl ketone moiety[9].
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¹H-NMR (Proton Nuclear Magnetic Resonance): The regiochemistry is validated by a sharp singlet at ~2.1 ppm integrating to 3 protons, which is the hallmark of a methyl group directly adjacent to a carbonyl. A multiplet at ~5.3–5.5 ppm integrating to 2 protons confirms the preservation of the internal C5=C6 olefin[9].
Applications in Advanced Therapeutics
In drug development, Oct-5-en-2-one is not merely an end-product but a highly valued synthetic intermediate. It is frequently utilized in Diels-Alder cycloadditions and intramolecular aldol condensations to construct complex bicyclic frameworks, such as bicyclo[2.2.2]octane derivatives[10],[1]. These rigid, three-dimensional bicyclic scaffolds are increasingly utilized in modern medicinal chemistry as metabolically stable bioisosteres for flat phenyl rings, improving the pharmacokinetic profiles of pipeline drugs[1].
Mandatory Visualization
Synthetic workflow and analytical validation of Oct-5-en-2-one via Weinreb amide coupling.
References
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Title: (E)-oct-5-en-2-one | CID 6436498 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: 5-Octen-2-one, (5E)- Substance Details Source: US EPA CompTox Chemicals Dashboard URL: [Link]
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Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
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Title: Design and Scale-Up of a Practical Enantioselective Route to 5-Phenylbicyclo[2.2.2]oct-5-en-2-one Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. (E)-oct-5-en-2-one | C8H14O | CID 6436498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 5-octen-2-one, 36359-70-3 [thegoodscentscompany.com]
- 6. 5-octen-2-one | CAS#:36359-70-3 | Chemsrc [chemsrc.com]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. The synthetic method of 4-methyl-4-(cis-3-hexenyl)-4-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]
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